N'-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazide group attached to a benzylidene moiety and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-hydroxybenzaldehyde and 2-(2-methoxyphenoxy)acetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: The compound could inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(2-Hydroxybenzylidene)acetohydrazide: Lacks the methoxyphenoxy group.
N’-(2-Methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide: Contains a methoxy group on the benzylidene moiety.
N’-(2-Hydroxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Contains a chlorophenoxy group instead of a methoxyphenoxy group.
Uniqueness
N’-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is unique due to the presence of both hydroxy and methoxyphenoxy groups, which may contribute to its distinct chemical and biological properties
Properties
CAS No. |
303084-24-4 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-8-4-5-9-15(14)22-11-16(20)18-17-10-12-6-2-3-7-13(12)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
NIEDDRMQDPYBDH-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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